

Introduction: The Molecular Profile of 1-Chlorononane

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Compound of Interest

Compound Name: 1-Chlorononane

Cat. No.: B146367

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1-Chlorononane is a colorless liquid and a member of the alkyl halide family, frequently utilized as a starting material or intermediate in the synthesis of pharmaceuticals, surfactants, and other specialty chemicals.^[1] Accurate and unambiguous structural confirmation is paramount to ensure the integrity of subsequent reactions and the purity of final products. This is achieved through a multi-faceted analytical approach, integrating various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer definitive proof of identity and purity.

This guide will deconstruct the mass spectrum (MS), proton and carbon-13 nuclear magnetic resonance (¹H & ¹³C NMR) spectra, and the infrared (IR) spectrum of **1-chlorononane**. We will explore not just the data itself, but the underlying physical principles that give rise to the observed signals, fragmentation patterns, and absorption bands.

Table 1: Physicochemical Properties of **1-Chlorononane**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₉ Cl	[2]
Molecular Weight	162.70 g/mol	[3]
Boiling Point	202-204 °C	[4][5]
Density	0.87 g/mL at 25 °C	[4][5]
Refractive Index (n ²⁰ /D)	1.436	[6]

| IUPAC Name | **1-chlorononane** |[\[3\]](#) |

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When a **1-chlorononane** molecule is bombarded with high-energy electrons, it forms an energetically unstable molecular ion ($M^{+\bullet}$) that subsequently breaks down into smaller, characteristic fragments.[\[7\]](#)

The Molecular Ion Peak

A key feature in the mass spectrum of any chloro-compound is the isotopic signature of chlorine. Chlorine exists naturally as two stable isotopes: ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), in an approximate 3:1 ratio.[\[8\]](#) Consequently, the mass spectrum of **1-chlorononane** will exhibit two molecular ion peaks:

- $M^{+\bullet}$ peak at m/z 162, corresponding to the molecule containing ^{35}Cl .
- $(M+2)^{+\bullet}$ peak at m/z 164, corresponding to the molecule containing ^{37}Cl .

The relative intensity of the $M^{+\bullet}$ to the $(M+2)^{+\bullet}$ peak will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule.[\[8\]](#)

Fragmentation Pathway Analysis

The fragmentation of the **1-chlorononane** molecular ion is driven by the cleavage of the weakest bonds and the formation of the most stable carbocations.[\[7\]](#)

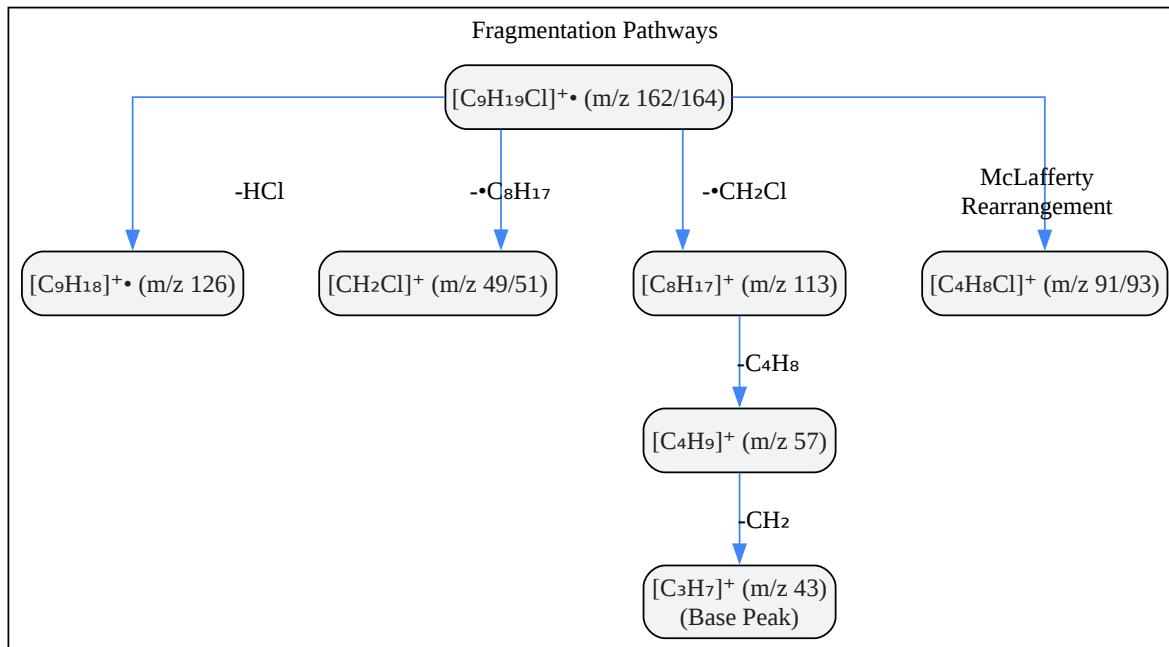
- Alpha-Cleavage: Cleavage of the C1-C2 bond is a common fragmentation pathway for primary alkyl halides. This results in the loss of a $\text{C}_8\text{H}_{17}^{+\bullet}$ radical and the formation of the $[\text{CH}_2^{35}\text{Cl}]^+$ ion at m/z 49 and the $[\text{CH}_2^{37}\text{Cl}]^+$ ion at m/z 51.
- Loss of HCl: A characteristic fragmentation for larger alkyl halides is the elimination of a molecule of hydrogen chloride (HCl), leading to the formation of a non-1-ene radical cation $[\text{C}_9\text{H}_{18}]^{+\bullet}$ at m/z 126.[\[8\]](#)

- Alkyl Chain Fragmentation: The long alkyl chain readily fragments through the cleavage of C-C bonds. This results in a series of carbocation fragments separated by 14 mass units (corresponding to a CH_2 group). The most stable secondary carbocations are often more abundant. The peak at m/z 43, corresponding to the propyl cation $[\text{C}_3\text{H}_7]^+$, is typically the base peak (most abundant fragment) in the spectrum of long-chain alkanes.^{[3][9]} Another significant peak is often observed at m/z 57, corresponding to the butyl cation $[\text{C}_4\text{H}_9]^+$.
- McLafferty Rearrangement: A notable fragment appears at m/z 91/93. This ion, $[\text{C}_4\text{H}_8\text{Cl}]^+$, is formed via a McLafferty-type rearrangement, which involves the transfer of a gamma-hydrogen to the chlorine atom followed by the cleavage of the $\text{C}\alpha\text{-C}\beta$ bond.

Table 2: Key Fragments in the Mass Spectrum of **1-Chlorononane**

m/z (for ^{35}Cl)	Proposed Fragment Ion	Fragmentation Pathway
162 / 164	$[\text{C}_9\text{H}_{19}\text{Cl}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
126	$[\text{C}_9\text{H}_{18}]^{+\bullet}$	Loss of HCl
91 / 93	$[\text{C}_4\text{H}_8\text{Cl}]^+$	McLafferty Rearrangement
57	$[\text{C}_4\text{H}_9]^+$	Alkyl chain cleavage
49 / 51	$[\text{CH}_2\text{Cl}]^+$	Alpha-cleavage

| 43 | $[\text{C}_3\text{H}_7]^+$ | Alkyl chain cleavage (Base Peak) |



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Caption: Primary fragmentation pathways of **1-chlorononane** in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can map out the connectivity of the entire structure.[10]

^1H NMR Spectrum Analysis

The ^1H NMR spectrum of **1-chlorononane** is relatively simple, reflecting its linear structure. The key is to understand how the electronegative chlorine atom influences the chemical shifts of nearby protons.

- C1 Protons (-CH₂Cl): The two protons on the carbon directly bonded to the chlorine atom are the most deshielded due to the inductive effect of the chlorine. They will appear as a triplet at approximately 3.5 ppm. The signal is a triplet because these protons are coupled to the two adjacent protons on C2 (n+1 rule, 2+1=3).
- C2 Protons (-CH₂-CH₂Cl): These protons are adjacent to the CH₂Cl group and will appear as a multiplet (specifically, a quintet) around 1.8 ppm.
- C3-C8 Protons -(CH₂)₆-: The protons on carbons 3 through 8 are shielded and have very similar chemical environments. They will overlap, producing a large, broad multiplet in the range of 1.2-1.4 ppm.
- C9 Protons (-CH₃): The terminal methyl group protons are the most shielded. They will appear as a triplet around 0.9 ppm, coupled to the two protons on C8.

Table 3: Predicted ¹H NMR Spectral Data for **1-Chlorononane** (in CDCl₃)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-9 (-CH ₃)	~ 0.9	Triplet (t)	3H
H-3 to H-8 -(CH ₂) ₆ -	~ 1.2-1.4	Multiplet (m)	12H
H-2 (-CH ₂ -CH ₂ Cl)	~ 1.8	Quintet (quin)	2H

| H-1 (-CH₂Cl) | ~ 3.5 | Triplet (t) | 2H |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.[11] For the linear **1-chlorononane**, all nine carbon atoms are chemically distinct and thus will produce nine separate signals.

- C1 (-CH₂Cl): The carbon atom directly attached to the chlorine is the most deshielded and will appear furthest downfield, around 45 ppm.
- C2: The "beta" carbon will also experience a downfield shift, appearing around 33 ppm.

- C3: The "gamma" effect causes a slight upfield (shielding) shift relative to a normal alkane chain, appearing around 27 ppm.
- C4-C8: These carbons will have chemical shifts typical for internal methylene groups in a long alkane chain, generally appearing between 29 and 32 ppm. The central carbons (C5, C6) are often nearly indistinguishable.
- C9 (-CH₃): The terminal methyl carbon is the most shielded and will appear furthest upfield, around 14 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for **1-Chlorononane** (in CDCl₃)

Carbon Assignment	Chemical Shift (δ , ppm)
C-9 (-CH ₃)	~ 14.1
C-8	~ 22.7
C-7	~ 31.8
C-4, C-5, C-6	~ 29.2 - 29.5
C-3	~ 26.8
C-2	~ 32.6

| C-1 (-CH₂Cl) | ~ 45.1 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.^[6] The spectrum of **1-chlorononane** is dominated by features of the alkyl chain and the carbon-chlorine bond.

- C-H Stretching: Strong, sharp peaks will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. These are characteristic of sp³ C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.^{[9][12]}

- C-H Bending: The scissoring vibration of the CH_2 groups appears around 1465 cm^{-1} .^[6] The symmetric bending ("umbrella" mode) of the CH_3 group is seen near 1375 cm^{-1} .^[8] For a long chain of four or more CH_2 groups, a characteristic rocking vibration is observed around $720-725 \text{ cm}^{-1}$.^[8]
- C-Cl Stretching: The presence of the chlorine atom is confirmed by a strong absorption band in the fingerprint region. The C-Cl stretch for a primary alkyl chloride occurs in the range of $730-650 \text{ cm}^{-1}$.^[13] Another characteristic band is the CH_2 wag of the $-\text{CH}_2\text{Cl}$ group, which is found between $1300-1150 \text{ cm}^{-1}$.^{[4][14]}

Table 5: Characteristic IR Absorption Bands for **1-Chlorononane**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
2960 - 2850	C-H Stretch	$-\text{CH}_3, -\text{CH}_2$
1465	C-H Bend (Scissoring)	$-\text{CH}_2$
1375	C-H Bend (Symmetric)	$-\text{CH}_3$
1300 - 1150	C-H Wag	$-\text{CH}_2\text{Cl}$
730 - 650	C-Cl Stretch	R-Cl

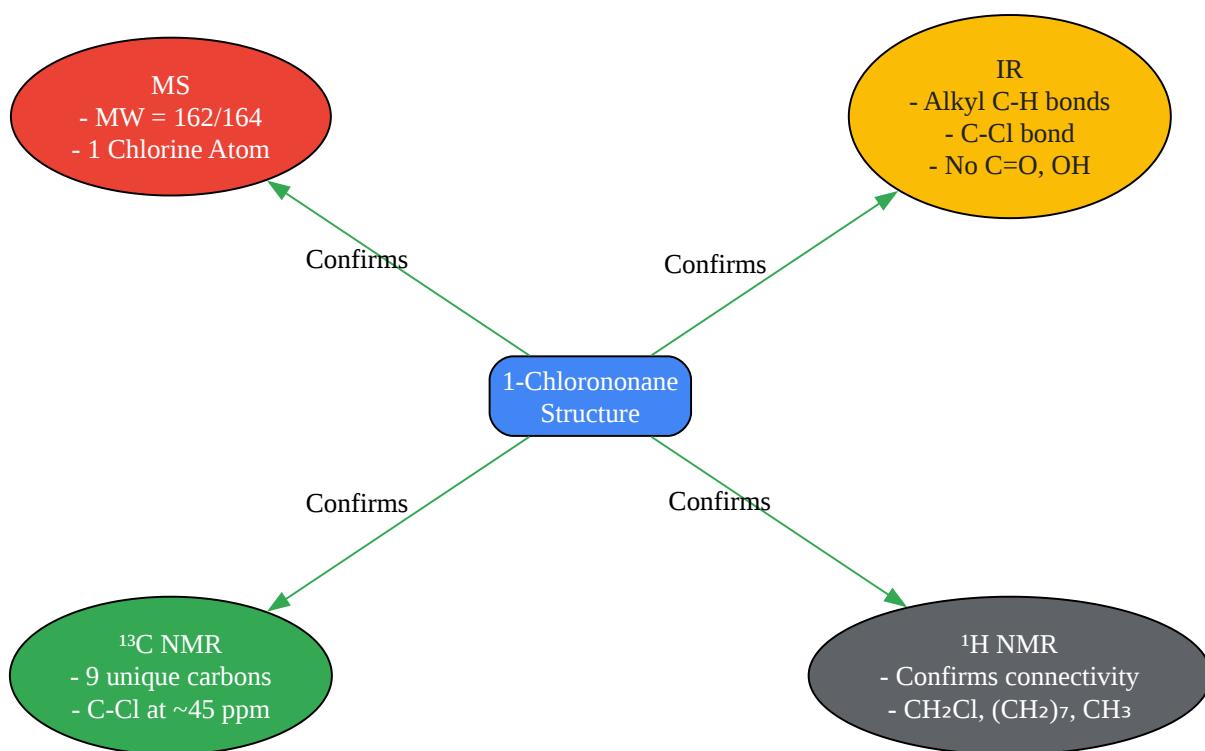
| ~720 | C-H Rock | $-(\text{CH}_2)_n-$ ($n \geq 4$) |

Integrated Spectral Analysis: A Cohesive Structural Proof

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods.

- MS confirms the molecular weight (162 amu) and the presence of one chlorine atom (M/M+2 ratio of 3:1).
- IR spectroscopy confirms the presence of an alkyl chain (C-H stretches/bends) and a C-Cl bond (stretch in the fingerprint region). It confirms the absence of other functional groups like C=O, O-H, or C=C.

- ^{13}C NMR confirms the presence of nine unique carbon atoms, consistent with the nonane backbone. The chemical shifts indicate one carbon is attached to an electronegative atom.
- ^1H NMR provides the final, detailed map. It shows the connectivity of all proton environments, confirms the $-\text{CH}_2\text{Cl}$ group (triplet at ~ 3.5 ppm), the terminal $-\text{CH}_3$ group (triplet at ~ 0.9 ppm), and the long methylene chain, validating the structure as **1-chlorononane**.



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Caption: Integrated workflow for the structural elucidation of **1-chlorononane**.

Experimental Protocols

The following sections describe generalized, field-proven protocols for acquiring high-quality spectral data for liquid samples like **1-chlorononane**.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile alkyl halides.[\[3\]](#)[\[15\]](#)

- Sample Preparation: Prepare a dilute solution of **1-chlorononane** (~10-100 µg/mL) in a high-purity volatile solvent such as methanol or dichloromethane.
- GC Column Selection: Use a mid-polar capillary column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., VF-624ms), which provides good resolution for alkyl halides.[\[1\]](#)
- Injector Setup: Set the injector temperature to 200-250 °C. Use a split injection mode (e.g., 20:1 split ratio) to prevent column overloading.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase temperature at 10 °C/min to 220 °C.
 - Final hold: Hold at 220 °C for 5 minutes.
- Carrier Gas: Use Helium as the carrier gas with a constant flow rate of 1.0-1.5 mL/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 35-350.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is standard for acquiring ^1H and ^{13}C NMR spectra of organic compounds.[16][17]

- Sample Preparation: Dissolve 5-10 mg of **1-chlorononane** in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Spectrometer Preparation: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is shimmed to achieve a homogeneous magnetic field.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover the expected range (e.g., -1 to 10 ppm).
 - Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
 - Acquire 8 to 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
 - Set the spectral width to cover the full carbon range (e.g., 0 to 220 ppm).
 - A relaxation delay of 2 seconds is typically sufficient.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 to 1024) is required.
- Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase the spectrum and calibrate it using the TMS signal at 0.00 ppm (for ^1H) or the residual solvent peak (CDCl_3 at 77.16 ppm for ^{13}C). Integrate the ^1H signals.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and convenient method for analyzing liquid samples without extensive preparation.^{[7][18]}

- Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.
- Sample Application: Place 1-2 drops of neat **1-chlorononane** directly onto the center of the ATR crystal, ensuring it is fully covered.
- Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

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